ROCK Inhibitor - 867017-68-3

ROCK Inhibitor

Catalog Number: EVT-283855
CAS Number: 867017-68-3
Molecular Formula: C18H13ClF2N6O
Molecular Weight: 402.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rho-associated protein kinases (ROCKs) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. [] They belong to the family of AGC (PKA/PKG/PKC) kinases. [] ROCKs play crucial roles in various cellular processes, including cell contractility, motility, proliferation, apoptosis, and gene expression. [] Due to their involvement in various pathological conditions, including cancer, cardiovascular disease, pulmonary fibrosis, and ocular diseases, ROCK inhibitors have emerged as potential therapeutic agents.

Future Directions
  • Development of Isoform-Specific Inhibitors: Developing inhibitors that selectively target either ROCK1 or ROCK2 could help minimize potential side effects and enhance therapeutic efficacy. []
  • Clinical Trials for New Indications: Further clinical trials are needed to evaluate the safety and efficacy of ROCK inhibitors in treating diseases like pulmonary fibrosis, cancer, and neurodegenerative diseases. [, , , ]
  • Combination Therapies: Exploring combinations of ROCK inhibitors with existing therapies may lead to synergistic effects and overcome drug resistance. []
  • Understanding Mechanisms of Action: More research is needed to fully elucidate the complex mechanisms by which ROCK inhibitors exert their effects in various diseases and cell types. [, , ]
  • Drug Delivery Systems: Developing targeted drug delivery systems for ROCK inhibitors could help improve their therapeutic index and minimize systemic side effects. []

Y-27632

    Compound Description: Y-27632 [(R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl] is a cell-permeable, highly potent, and selective inhibitor of both ROCK1 and ROCK2 isoforms. [, , , ] Y-27632 has been shown to have beneficial effects in various ocular diseases, promoting corneal endothelial wound healing, [, ] reducing intraocular pressure in glaucoma, [] and showing neuroprotective effects against retinal ischemia-reperfusion injury. [] It has also been shown to increase survival and improve locomotor function in a mouse model of amyotrophic lateral sclerosis (ALS). []

Fasudil

    Compound Description: Fasudil [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonyl homopiperazine, 2HCl] is a potent and selective ROCK inhibitor. [, ] It is the first marketed ROCK inhibitor and has been used safely for the treatment of cerebral vasospasm since 1995 in Japan. [, ] Studies suggest that fasudil may have therapeutic potential for treating glaucoma, [] pulmonary arterial hypertension, [] and bone cancer pain. []

H-1152

    Compound Description: H-1152 [(S)-(+)-(2-methyl-5-isoquinolinyl) sulfonyl homopiperazine, 2HCl] is a selective ROCK inhibitor, known for its higher potency in spontaneously tonic smooth muscles. [] In a study on the internal anal sphincter (IAS), H-1152 demonstrated a more pronounced effect compared to other ROCK inhibitors, suggesting a crucial role of ROCK activity in IAS tone regulation. []

HA-1077

    Compound Description: HA-1077 [(5 isoquinolinesulfonyl) homopiperazine, 2HCl] is a ROCK inhibitor, but its selectivity is less compared to compounds like Y-27632 and H-1152. [] This lack of specificity is evident in its impact on protein kinase C (PKC) and myosin light chain kinase (MLCK) activities. []

ROCK Inhibitor II

    Compound Description: ROCK inhibitor II [N-(4-pyridyl)-N'-(2,4,6-trichlorophenyl)urea] is a less potent ROCK inhibitor compared to H-1152 in the internal anal sphincter. [] Similar to HA-1077, it also affects PKC and MLCK activities, indicating less selectivity for ROCK. []

Ripasudil

    Compound Description: Ripasudil is a Rho kinase inhibitor, specifically a derivative of fasudil, approved for clinical use in glaucoma and ocular hypertension. [, , ] It functions by altering the cell shape and extracellular matrix of the trabecular meshwork, leading to improved outflow facility and reduction of intraocular pressure. []

GSK429286

    Compound Description: GSK429286 is a potent and highly selective indazole-based ROCK1 and ROCK2 inhibitor, displaying ten times greater potency than fasudil in enhancing endothelial tube formation. []

AT13148

    Compound Description: AT13148 is a selective inhibitor of AGC kinases, including ROCK1, ROCK2, and S6 kinase. [, ] It has shown significant antitumor activity in hepatocellular carcinoma models, reducing tumor growth and volume. [] Furthermore, AT13148 synergizes with the mTOR inhibitor Everolimus in targeting VHL-deficient cancer cells. []

AR-13324 (Netarsudil)

    Compound Description: AR-13324 (Netarsudil) is an FDA-approved ROCK inhibitor. [] It has shown promising results in promoting the proliferation and adherence of primary human corneal endothelial cells. []

AR-13503

    Compound Description: AR-13503 is the active metabolite of the ROCK inhibitor AR-13324 (Netarsudil). [] It exhibits even more potent effects than its parent compound in promoting primary human corneal endothelial cell proliferation. []

DJ4

    Compound Description: DJ4 is a newly developed ROCK inhibitor demonstrating promising results as an inducer of AML cell death. [] Studies revealed a synergistic cytotoxic effect when DJ4 was combined with the BCL2 inhibitor venetoclax in both naive and venetoclax-resistant AML cell lines. []

LASSBio-2065

    Compound Description: LASSBio-2065 is a new ROCK inhibitor showing significant improvement in right ventricle (RV) function in a rat model of monocrotaline-induced pulmonary arterial hypertension (PAH). [] This improvement was observed through reduced pulmonary vascular resistance, improved RV afterload, and prevention of vascular and cardiac remodeling. []

Classification

ROCK inhibitors can be classified based on their selectivity for the isoforms (ROCK I vs. ROCK II), their chemical structure, and their mechanism of action. Commonly studied ROCK inhibitors include compounds like Y-27632 and fasudil, which have shown varying degrees of potency and selectivity against the two isoforms.

Synthesis Analysis

The synthesis of ROCK inhibitors typically involves several key steps:

  1. Design Phase: Utilizing molecular hybridization strategies to create novel scaffolds that can selectively inhibit ROCK isoforms. For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines were synthesized with a focus on enhancing the inhibitory activity against ROCK II .
  2. Chemical Reactions: The synthesis often employs standard organic reactions such as:
    • Coupling reactions: For example, the reaction of 4-pyridine carboxylic acid with amines in the presence of coupling agents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to form amides.
    • Purification: Post-reaction purification is typically achieved through chromatography techniques.
  3. Yield and Optimization: The yield of synthesized compounds can vary; for example, one synthesis reported an 83% yield for a specific compound after purification .
Molecular Structure Analysis

The molecular structure of ROCK inhibitors often features a central thiazole ring substituted with various aryl groups. The structural characteristics are critical for their binding affinity and selectivity towards the ROCK isoforms.

  • Key Structural Features:
    • Thiazole Ring: Essential for interaction with the ATP-binding site of the kinase.
    • Aromatic Substituents: These groups can enhance binding affinity through π-stacking interactions.

Molecular docking studies have been employed to predict how these compounds interact with the kinase domain of ROCK, providing insights into structure-activity relationships (SAR) that guide further optimization .

Chemical Reactions Analysis

ROCK inhibitors undergo various chemical reactions during their synthesis and biological activity:

  1. Enzyme Inhibition: The primary reaction involves binding to the ATP-binding site of ROCK, inhibiting its phosphorylation activity on downstream substrates. This inhibition affects multiple signaling pathways involved in cell migration and proliferation.
  2. Metabolic Stability: Some inhibitors may also undergo metabolic transformations in vivo, affecting their pharmacokinetic properties. For instance, modifications to enhance stability or reduce off-target effects are common in drug design .
Mechanism of Action

The mechanism of action for ROCK inhibitors primarily involves blocking the kinase activity of ROCK I and II:

  • Inhibition of Phosphorylation: By competing with ATP for binding at the active site, these inhibitors prevent ROCK from phosphorylating its substrates.
  • Impact on Cell Dynamics: This inhibition leads to decreased actomyosin contractility, affecting cellular processes such as migration and proliferation, which are crucial in cancer progression and vascular remodeling .

Research has shown that selective inhibition of ROCK II can significantly impact conditions like multiple sclerosis and myocardial ischemia by modulating vascular smooth muscle contraction .

Physical and Chemical Properties Analysis

The physical and chemical properties of ROCK inhibitors vary widely depending on their specific structure:

  • Solubility: Many ROCK inhibitors exhibit moderate solubility in organic solvents but may require formulation adjustments for optimal bioavailability.
  • Stability: The stability under physiological conditions is crucial for therapeutic efficacy; many compounds are designed to be resistant to metabolic degradation.

For example, Y-27632 has been extensively characterized for its solubility and stability profiles, making it suitable for various experimental applications .

Applications

ROCK inhibitors have diverse applications across several fields:

  1. Cancer Therapy: They are being explored as potential anti-cancer agents due to their ability to inhibit tumor cell migration and invasion .
  2. Cardiovascular Diseases: These compounds are investigated for their role in managing conditions like pulmonary arterial hypertension by relaxing vascular smooth muscle .
  3. Stem Cell Research: Inhibitors like Y-27632 are used to maintain pluripotency in stem cells by preventing differentiation during culture .
  4. Neurological Disorders: Their neuroprotective effects are being studied in models of neurodegeneration and injury.
Molecular Mechanisms of ROCK Signaling Pathways

Structural and Functional Characterization of ROCK Isoforms

Comparative Analysis of ROCK1 vs. ROCK2 Catalytic Domains

ROCK (Rho-associated coiled-coil kinase) comprises two isoforms, ROCK1 (ROCK-I/ROKβ) and ROCK2 (ROCK-II/ROKα), encoded by genes on chromosomes 18q11 and 2p24, respectively [2] [7]. These serine/threonine kinases share 65% overall sequence homology, with their N-terminal kinase domains exhibiting 92% identity—a critical region for ATP binding and catalytic activity [2] [7]. Despite this high conservation, key structural divergences influence isoform-specific functions:

  • ROCK1: Preferentially expressed in non-neuronal tissues (lung, liver, spleen). Its C-terminus contains a caspase-3 cleavage site (DETD1113), enabling proteolytic activation during apoptosis [5] [7].
  • ROCK2: Enriched in the brain, spinal cord, and muscle. It harbors a granzyme B cleavage site (IGLD1131) and a unique splice variant (mROCK2) with an additional exon 27, altering subcellular localization [2] [7].

Table 1: Structural and Functional Divergence Between ROCK Isoforms

FeatureROCK1ROCK2
Gene LocationChromosome 18q11Chromosome 2p24
Kinase Domain Homology92% identity to ROCK292% identity to ROCK1
Tissue ExpressionLung, liver, spleen, testisBrain, heart, muscle
Proteolytic Cleavage SiteCaspase-3 (DETD1113)Granzyme B (IGLD1131)
Unique VariantsPseudogene (small ROCK)mROCK2 (exon 27 insertion)

RhoA-Dependent and RhoA-Independent Activation Mechanisms

ROCK activation occurs through canonical (RhoA-dependent) and non-canonical (RhoA-independent) pathways:

  • RhoA-Dependent Activation: GTP-bound RhoA binds the Rho-binding domain (RBD) in ROCK’s C-terminus, disrupting autoinhibitory interactions between the pleckstrin homology (PH) domain and the kinase domain. This conformational change unleashes catalytic activity [2] [4].
  • RhoA-Independent Mechanisms:
  • Lipid Interactions: Sphingosylphosphorylcholine (SPC) binds the PH domain, destabilizing autoinhibition without RhoA involvement [2].
  • Proteolytic Cleavage: Caspase-3 (ROCK1) or granzyme B (ROCK2) truncates the C-terminus, generating constitutively active kinase fragments [5] [7].
  • Membrane Localization: Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) recruits ROCK2 to the plasma membrane via its PH domain, facilitating localized substrate phosphorylation [1] [4].

Downstream Effector Systems

Regulation of LIM Kinases and Cofilin Phosphorylation Dynamics

ROCK phosphorylates LIM kinases 1/2 (LIMK1/2) at Thr508/Thr505, activating their kinase function [1] [4]. Active LIMK then phosphorylates cofilin (an actin-severing protein) at Ser3, inhibiting its ability to depolymerize F-actin. This cascade stabilizes actin filaments, promoting stress fiber formation and growth cone collapse in neurons [4] [7]. In metastatic cancers, sustained ROCK/LIMK signaling enhances invasive potential by stabilizing actin networks essential for cell migration [4] [8].

Myosin Light Chain Phosphatase Inhibition and Actomyosin Contractility

ROCK modulates actomyosin contractility via direct and indirect mechanisms:

  • Direct Phosphorylation: ROCK phosphorylates myosin light chain (MLC) at Ser19, enhancing myosin ATPase activity and actomyosin contraction [1] [6].
  • Indirect Regulation: ROCK inactivates myosin light chain phosphatase (MLCP) by phosphorylating its myosin-binding subunit (MYPT1) at Thr696, Thr853, or Ser854. MLCP inhibition prevents MLC dephosphorylation, amplifying contractile forces [1] [8].In endothelial cells, hyperactivation of this pathway disrupts cell-cell junctions, increasing vascular permeability and contributing to cerebral hemorrhage [5].

Crosstalk with ERM Proteins and Focal Adhesion Dynamics

ROCK phosphorylates ezrin/radixin/moesin (ERM) proteins at conserved C-terminal threonine residues, transitioning them from closed (inactive) to open (active) conformations [4] [6]. Activated ERM proteins tether F-actin to the plasma membrane, stabilizing focal adhesions and cell-matrix contact sites. In cancer cells, ROCK-mediated ERM activation enhances membrane ruffling and invasive protrusions by coordinating adhesion turnover and actin polymerization [4] [8].

Non-Canonical Signaling Modulators

Caspase-Mediated Proteolytic Activation in Apoptosis

During apoptosis, caspase-3 cleaves ROCK1 at DETD1113, generating a truncated, hyperactive kinase fragment (ROCK1Δ3) [5] [7]. This fragment phosphorylates MLC independently of RhoA, inducing membrane blebbing and nuclear fragmentation. ROCK2 undergoes analogous activation via granzyme B cleavage in cytotoxic T cell-induced apoptosis [7]. Notably, the ROCK inhibitor FPND selectively targets full-length ROCK1 (IC50 = 11.2 µM) but not caspase-cleaved ROCK1Δ3, underscoring the therapeutic challenge of inhibiting proteolytically activated kinases [5].

PIP3-Dependent Membrane Localization of ROCK II

The pleckstrin homology (PH) domain of ROCK2 binds phosphatidylinositol (3,4,5)-trisphosphate (PIP3)—a lipid product of PI3K signaling [1] [4]. This interaction recruits ROCK2 to the plasma membrane, localizing its kinase activity to sites of cytoskeletal remodeling. PIP3-driven membrane targeting occurs independently of RhoA and is critical for ROCK2’s role in neurite retraction and cancer cell migration [1] [4].

Properties

CAS Number

867017-68-3

Product Name

ROCK Inhibitor

IUPAC Name

6-chloro-4-N-[3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]pyrimidine-2,4-diamine

Molecular Formula

C18H13ClF2N6O

Molecular Weight

402.8 g/mol

InChI

InChI=1S/C18H13ClF2N6O/c1-8-7-24-17-15(8)12(2-3-23-17)28-16-10(20)4-9(5-11(16)21)25-14-6-13(19)26-18(22)27-14/h2-7H,1H3,(H,23,24)(H3,22,25,26,27)

InChI Key

NRSGWEVTVGZDFC-UHFFFAOYSA-N

SMILES

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F

Solubility

Soluble in DMSO

Synonyms

TC-S 7001; TC S 7001; TCS 7001; TC-S-7001; TCS7001; Azaindole-1; Azaindole 1;

Canonical SMILES

CC1=CNC2=NC=CC(=C12)OC3=C(C=C(C=C3F)NC4=CC(=NC(=N4)N)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.